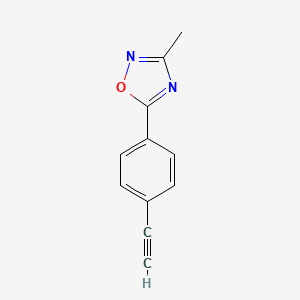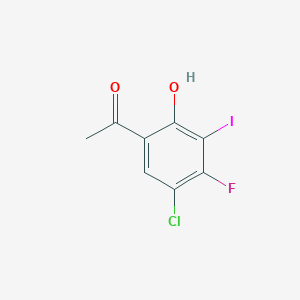
6-Bromo-8-chloro-4,4-dimethylthiochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-chloro-4,4-dimethylthiochroman is an organic compound that belongs to the thiochromene family This compound is characterized by the presence of bromine and chlorine atoms, along with two methyl groups attached to the thiochromene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloro-4,4-dimethylthiochroman typically involves the reaction of thiochromene derivatives with brominating and chlorinating agents. One common method is the bromination of 4,4-dimethylthiochromene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The chlorination can be achieved using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar bromination and chlorination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-8-chloro-4,4-dimethylthiochroman undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiochromene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the thiochromene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted thiochromenes depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dehalogenated thiochromenes or modified thiochromene rings.
Applications De Recherche Scientifique
6-Bromo-8-chloro-4,4-dimethylthiochroman has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Mécanisme D'action
The mechanism of action of 6-Bromo-8-chloro-4,4-dimethylthiochroman depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromo-4,4-dimethylthiochroman: Lacks the chlorine atom, making it less versatile in certain reactions.
8-chloro-4,4-dimethylthiochroman: Lacks the bromine atom, which may affect its reactivity and applications.
4,4-dimethylthiochroman: Lacks both bromine and chlorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
This dual halogenation allows for a broader range of chemical modifications and enhances its utility in various research fields .
Propriétés
Formule moléculaire |
C11H12BrClS |
|---|---|
Poids moléculaire |
291.64 g/mol |
Nom IUPAC |
6-bromo-8-chloro-4,4-dimethyl-2,3-dihydrothiochromene |
InChI |
InChI=1S/C11H12BrClS/c1-11(2)3-4-14-10-8(11)5-7(12)6-9(10)13/h5-6H,3-4H2,1-2H3 |
Clé InChI |
GJJRGLBMAOEJSR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCSC2=C1C=C(C=C2Cl)Br)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8686597.png)







![2-{[(2-Chloro-4-fluorophenyl)methyl]amino}-1,3-thiazol-4(5H)-one](/img/structure/B8686641.png)
![Ethyl 8-amino-1,4,4-trimethyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate](/img/structure/B8686651.png)


